3-Benzyl-8-((5-isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-benzyl-8-(2-methyl-5-propan-2-ylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-17(2)20-10-9-18(3)21(15-20)32(30,31)26-13-11-24(12-14-26)22(28)27(23(29)25-24)16-19-7-5-4-6-8-19/h4-10,15,17H,11-14,16H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHYVACSYPAONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Substituent-Driven Selectivity : The 5-isopropyl-2-methylphenylsulfonyl group in the target compound likely enhances lipophilicity (predicted logP > 3) compared to the fluorophenyl-benzodioxole derivative (logP = 2.12) . This may improve membrane permeability but reduce aqueous solubility.
- In contrast, PHD2 inhibitors (e.g., compounds 11–16) prioritize pyridine or boronate substituents at position 8 .
- Synthetic Complexity : Microwave-assisted Suzuki coupling (e.g., ) is a common strategy for introducing aryl groups at position 8, while reductive amination () and Bucherer–Berg reactions () are employed for core synthesis .
Pharmacological and Physicochemical Comparisons
- PHD2 Inhibition : Compounds 11–16 () achieved sub-micromolar IC50 values against PHD2, attributed to halogenated pyridine substituents. The target compound’s sulfonamide group may reduce PHD2 affinity but could favor kinase interactions .
- Serotonin Receptor Activity : The 3-benzyl substitution in the target compound mirrors RS102221 (), a 5-HT2C antagonist, suggesting possible serotonergic activity .
- Metabolic Stability : Fluorine or benzodioxole substituents () improve metabolic stability compared to the target compound’s isopropyl-methylphenyl group, which may be susceptible to CYP450 oxidation .
Q & A
Basic: What are the key synthetic pathways for 3-Benzyl-8-((5-isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the triazaspiro core followed by sulfonylation and benzylation. Key steps include:
- Core formation : Cyclization of precursors (e.g., tetrahydropyran derivatives) under basic conditions to create the spirocyclic framework .
- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides in polar aprotic solvents (e.g., DMF) at 0–25°C .
- Benzylation : Alkylation with benzyl halides in the presence of a base (e.g., NaH) .
Optimization focuses on temperature control, solvent polarity (to stabilize intermediates), and purification via column chromatography . Yield improvements (>60%) are achieved by iterative adjustment of stoichiometry and reaction time .
Basic: How is the molecular structure of this compound characterized, and what techniques validate its configuration?
Structural validation employs:
- X-ray crystallography : Resolves spirocyclic geometry and confirms substituent positions (e.g., sulfonyl orientation) with atomic precision .
- NMR spectroscopy : H and C NMR identify proton environments (e.g., benzyl CH at δ 4.5–5.0 ppm) and sp hybridized carbons in the triazaspiro ring .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 497.18) .
Basic: What functional groups in this compound are critical for its biological activity, and how are structure-activity relationships (SAR) explored?
The sulfonyl group and benzyl moiety are pivotal. SAR studies involve:
- Sulfonyl modifications : Replacing the 5-isopropyl-2-methylphenyl group with electron-withdrawing substituents (e.g., -CF) to enhance binding affinity to serine proteases .
- Benzyl variations : Introducing para-substituted benzyl groups (e.g., -Cl, -OCH) to modulate lipophilicity and metabolic stability .
Biological assays (e.g., enzyme inhibition) quantify activity changes, with IC values correlating with substituent electronic profiles .
Advanced: How can synthetic routes be optimized to improve scalability and yield while minimizing side products?
Advanced optimization strategies include:
- Flow chemistry : Continuous reactors reduce reaction time and improve reproducibility for sulfonylation steps .
- Catalysis : Palladium-catalyzed cross-coupling for benzylation reduces byproduct formation .
- DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., solvent ratio, temperature gradient) to maximize yield (>75%) .
Advanced: How can contradictory data on the compound’s binding mode (e.g., enzyme vs. receptor targets) be resolved?
Contradictions arise from assay specificity or conformational flexibility. Resolution methods:
- Crystallographic docking : Compare X-ray structures of the compound bound to different targets (e.g., kinases vs. GPCRs) to identify binding-site steric clashes .
- Mutagenesis studies : Replace key residues in target proteins to isolate interaction hotspots .
- MD simulations : Analyze dynamic binding behavior over 100-ns trajectories to identify stable conformers .
Advanced: What in silico strategies predict the compound’s pharmacokinetic (PK) properties and toxicity?
Computational approaches include:
- ADMET prediction : Tools like SwissADME estimate logP (∼3.2) and BBB permeability (low), guiding lead optimization .
- QSAR modeling : Relate structural descriptors (e.g., polar surface area, H-bond donors) to CYP450 inhibition risks .
- ToxCast profiling : Screen for off-target effects using high-throughput toxicity databases .
Advanced: How can advanced analytical techniques resolve degradation pathways under physiological conditions?
- LC-MS/MS : Identifies hydrolysis products (e.g., sulfonic acid derivatives) in simulated gastric fluid .
- Stability studies : Accelerated degradation at 40°C/75% RH reveals oxidation-prone sites (e.g., benzyl CH) .
- Isotope labeling : C-tracing tracks metabolic cleavage of the triazaspiro ring in hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
